molecular formula C13H20ClNOS B1681667 SIB 1553A hydrochloride CAS No. 191611-89-9

SIB 1553A hydrochloride

Cat. No. B1681667
M. Wt: 273.82 g/mol
InChI Key: RJSVKPQKXSMZMT-UHFFFAOYSA-N
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Description

SIB 1553A hydrochloride is a nicotinic acetylcholine receptor (nAChR) agonist . It displays selectivity for β4 subunit-containing receptors . This compound stimulates acetylcholine levels and other neurotransmitters relevant for cognitive processes . It has been shown to improve attention deficits and memory performance in a Parkinson’s disease model .


Molecular Structure Analysis

The molecular formula of SIB 1553A hydrochloride is C13H20ClNOS . The InChI string is InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H . The canonical SMILES string is CN1CCCC1CCSC2=CC=C(C=C2)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of SIB 1553A hydrochloride is 273.82 g/mol . It is soluble up to 100 mM in water . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 4 rotatable bonds .

Scientific Research Applications

Cognitive Enhancing Properties

  • Enhancement of Cognitive Performance : SIB 1553A hydrochloride has been found to improve cognitive performance in rodents, particularly in working memory tasks. Its efficacy is comparable to nicotine and donepezil, a clinically efficacious acetylcholinesterase inhibitor. This suggests its potential use in treating cognitive dysfunction associated with neurodegenerative diseases like Alzheimer's (Bontempi et al., 2003).

Neuropharmacological Effects

  • Impact on Locomotion and Attention : Studies have shown that SIB 1553A hydrochloride can increase locomotion in rats and affect attention, although its effects differ from nicotine. This indicates its unique action profile on nicotinic receptors (Grottick et al., 2001).
  • Improvement in Attention/Working Memory : In aged mice and nonhuman primates, SIB 1553A hydrochloride showed improvement in spatial and nonspatial working memory tasks. This underscores its potential as a therapy for cognitive deficits associated with aging and neurological diseases (Bontempi et al., 2001).

Neurochemical Profile

  • Neurotransmitter Release : SIB 1553A hydrochloride increases acetylcholine release in the hippocampus and prefrontal cortex, suggesting its potential to treat cognitive dysfunction. Its neurochemical profile is distinctive from nicotine, showing subtype selectivity for nicotinic receptors (Rao et al., 2003).

Potential Therapeutic Applications

  • Subtype-Selective Nicotinic Agonists : SIB 1553A hydrochloride, being a subtype-selective nicotinic acetylcholine receptor agonist, shows promise in the symptomatic treatment of specific cognitive deficits, especially those related to attention and working memory. This is significant for conditions like Alzheimer's and Parkinson's diseases (Lloyd et al., 1998).

Attention and Memory Components

  • Improving Memory in Monkeys : In a study, SIB 1553A hydrochloride improved both attention and memory components in monkeys treated with a low dose of a neurotoxin, suggesting its role in counteracting cognitive deficits induced by neurodegenerative conditions (Schneider et al., 2003).

properties

IUPAC Name

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSVKPQKXSMZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCSC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SIB 1553A hydrochloride

CAS RN

191611-76-4, 191611-89-9
Record name SIB 1553A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIB-1553A HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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